molecular formula C12H24N4O3 B1386766 (Z)-tert-butyl 4-(3-amino-3-(hydroxyimino)propyl)piperazine-1-carboxylate CAS No. 1105192-06-0

(Z)-tert-butyl 4-(3-amino-3-(hydroxyimino)propyl)piperazine-1-carboxylate

Cat. No. B1386766
CAS RN: 1105192-06-0
M. Wt: 272.34 g/mol
InChI Key: JQMZUFQOZLYNCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-tert-butyl 4-(3-amino-3-(hydroxyimino)propyl)piperazine-1-carboxylate (TBAPC) is a synthetic compound with a wide range of applications in scientific research. It is a derivative of piperazine and consists of an amine group, a hydroxyimino group, a tert-butyl group and a carboxyl group. TBAPC has a variety of biochemical and physiological effects, and its advantages and limitations for laboratory experiments are important to consider.

Scientific Research Applications

(Z)-tert-butyl 4-(3-amino-3-(hydroxyimino)propyl)piperazine-1-carboxylate is widely used in scientific research for its ability to modulate enzyme activity. It has been used to study the effects of enzyme inhibition and activation in various metabolic pathways. It has also been used as a tool to study the structure and function of proteins, and to investigate the mechanisms of action of drugs. (Z)-tert-butyl 4-(3-amino-3-(hydroxyimino)propyl)piperazine-1-carboxylate has been used in studies of the effects of hormones on the body, and to investigate the effects of various toxins on the body.

Mechanism Of Action

(Z)-tert-butyl 4-(3-amino-3-(hydroxyimino)propyl)piperazine-1-carboxylate works by binding to an enzyme, forming an enzyme-(Z)-tert-butyl 4-(3-amino-3-(hydroxyimino)propyl)piperazine-1-carboxylate complex. This complex inhibits the enzyme, preventing it from catalyzing its reaction. (Z)-tert-butyl 4-(3-amino-3-(hydroxyimino)propyl)piperazine-1-carboxylate can also activate enzymes by binding to them and inducing a conformational change that increases the enzyme's activity.
Biochemical and Physiological Effects
(Z)-tert-butyl 4-(3-amino-3-(hydroxyimino)propyl)piperazine-1-carboxylate has been used to study the effects of enzyme inhibition and activation in various metabolic pathways. It has been used to study the effects of hormones on the body, and to investigate the effects of various toxins on the body. (Z)-tert-butyl 4-(3-amino-3-(hydroxyimino)propyl)piperazine-1-carboxylate has also been used to study the effects of drugs on the body, as well as the effects of drugs on the brain.

Advantages And Limitations For Lab Experiments

(Z)-tert-butyl 4-(3-amino-3-(hydroxyimino)propyl)piperazine-1-carboxylate has several advantages for laboratory experiments. It is a relatively simple and efficient synthesis method, and it is relatively inexpensive. It also has a wide range of applications in scientific research. However, (Z)-tert-butyl 4-(3-amino-3-(hydroxyimino)propyl)piperazine-1-carboxylate has some limitations, such as its potential toxicity and the need to use protective equipment while handling it.

Future Directions

There are several potential future directions for (Z)-tert-butyl 4-(3-amino-3-(hydroxyimino)propyl)piperazine-1-carboxylate research. One potential direction is to investigate the effects of (Z)-tert-butyl 4-(3-amino-3-(hydroxyimino)propyl)piperazine-1-carboxylate on other enzymes and metabolic pathways. Another potential direction is to study the effects of (Z)-tert-butyl 4-(3-amino-3-(hydroxyimino)propyl)piperazine-1-carboxylate on drug metabolism and transport. Additionally, further research could be done to investigate the effects of (Z)-tert-butyl 4-(3-amino-3-(hydroxyimino)propyl)piperazine-1-carboxylate on the nervous system, and to study its effects on cancer cells. Finally, research could be done to further explore the potential toxicity of (Z)-tert-butyl 4-(3-amino-3-(hydroxyimino)propyl)piperazine-1-carboxylate and to develop methods to reduce its toxicity.

properties

IUPAC Name

tert-butyl 4-[(3Z)-3-amino-3-hydroxyiminopropyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N4O3/c1-12(2,3)19-11(17)16-8-6-15(7-9-16)5-4-10(13)14-18/h18H,4-9H2,1-3H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMZUFQOZLYNCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-tert-butyl 4-(3-amino-3-(hydroxyimino)propyl)piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-tert-butyl 4-(3-amino-3-(hydroxyimino)propyl)piperazine-1-carboxylate
Reactant of Route 2
(Z)-tert-butyl 4-(3-amino-3-(hydroxyimino)propyl)piperazine-1-carboxylate

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